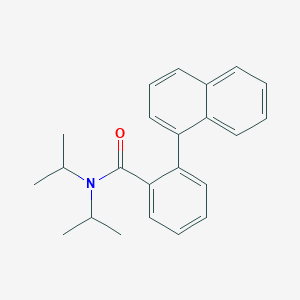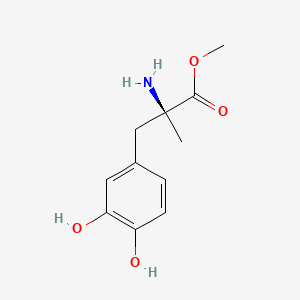
Impureza de apertura de anillo de Loxoprofeno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Loxoprofen Ring-opening Impurity is a degradation product of Loxoprofen, a non-selective nonsteroidal anti-inflammatory drug (NSAID). Loxoprofen itself is used to treat pain and inflammation in musculoskeletal conditions. The ring-opening impurity is formed during the synthesis or degradation of Loxoprofen and is often studied to understand the stability and quality of the drug.
Aplicaciones Científicas De Investigación
Loxoprofen Ring-opening Impurity has several scientific research applications:
Chemistry: Studied to understand the stability and degradation pathways of Loxoprofen.
Biology: Used to investigate the biological effects of degradation products of NSAIDs.
Medicine: Helps in assessing the safety and efficacy of Loxoprofen by understanding its impurities.
Industry: Used as a reference standard in quality control and regulatory compliance
Mecanismo De Acción
Target of Action
The primary target of Loxoprofen and its derivatives, including the ring-opening impurity, is the cyclooxygenase (COX) enzyme . This enzyme is responsible for the formation of various biologically active pain, fever, and inflammatory mediators, including prostaglandins, prostacyclin, thromboxane, and arachidonic acid .
Mode of Action
Loxoprofen itself is a prodrug and carries little-to-no pharmacological activity. It is rapidly metabolized to its trans-alcohol form , which is a potent and non-selective inhibitor of cyclooxygenase . The ring-opening impurity likely follows a similar mode of action, although specific studies on this compound are limited.
Biochemical Pathways
The inhibition of COX enzymes by Loxoprofen and its derivatives leads to a reduction in the synthesis of prostaglandins and other inflammatory mediators. This results in decreased inflammation, pain, and fever
Pharmacokinetics
The pharmacokinetics of Loxoprofen and its derivatives involve absorption, distribution, metabolism, and excretion (ADME). Loxoprofen is rapidly metabolized to its active form after administration . .
Result of Action
The result of Loxoprofen’s action is a reduction in pain, inflammation, and fever . As the ring-opening impurity is a derivative of Loxoprofen, it is likely to have similar effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Loxoprofen Ring-opening Impurity involves several steps:
Esterification Reaction: Loxoprofen is reacted with methanol to form an ester compound.
Baeyer-Villiger Rearrangement: The ester compound undergoes a Baeyer-Villiger rearrangement with an oxidant to insert oxygen atoms at the electron-rich end of a carbonyl group.
Ring Opening: The rearranged compound is subjected to strong alkali conditions to open the ring, forming an alcoholic hydroxyl intermediate.
Oxidation: The intermediate is oxidized to form the final ring-opened impurity.
Industrial Production Methods
The industrial production of Loxoprofen Ring-opening Impurity follows similar steps but is optimized for large-scale production. The process avoids using explosive reagents, utilizes easily obtained raw materials, and involves short steps with high yield and simple purification .
Análisis De Reacciones Químicas
Types of Reactions
Loxoprofen Ring-opening Impurity undergoes various chemical reactions, including:
Oxidation: Conversion of the alcoholic hydroxyl intermediate to a ketone.
Substitution: Reactions involving the replacement of functional groups.
Condensation: Formation of larger molecules from smaller ones by eliminating a small molecule like water.
Common Reagents and Conditions
Oxidants: Used in the Baeyer-Villiger rearrangement and oxidation steps.
Alkali: Strong alkali conditions are required for the ring-opening reaction.
Organic Solvents: Used to dissolve reactants and intermediates
Major Products
The major product formed from these reactions is the Loxoprofen Ring-opening Impurity itself, which is a ketone derivative of the original Loxoprofen molecule .
Comparación Con Compuestos Similares
Similar Compounds
Ibuprofen: Another NSAID with similar anti-inflammatory properties.
Naproxen: A non-selective COX inhibitor used to treat pain and inflammation.
Uniqueness
Loxoprofen Ring-opening Impurity is unique due to its specific formation pathway and the conditions required for its synthesis. Unlike other NSAID impurities, it is formed through a Baeyer-Villiger rearrangement followed by ring opening, making it a distinct degradation product .
Propiedades
IUPAC Name |
6-[4-(1-carboxyethyl)phenyl]-5-oxohexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O5/c1-10(15(19)20)12-7-5-11(6-8-12)9-13(16)3-2-4-14(17)18/h5-8,10H,2-4,9H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZUIVGLLMTAMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CC(=O)CCCC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate](/img/structure/B1144556.png)
![4-[(Sodiosulfo)methyl]-6,7-dihydroxy-2H-1-benzopyran-2-one](/img/structure/B1144557.png)
![Toluene, [3H]](/img/structure/B1144558.png)
![1-[(Chloromethoxy)methyl]-2-[(hydroxyimino)methyl]-pyridinium Chloride](/img/new.no-structure.jpg)


![N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B1144572.png)

